Physicochemical Profiling and Synthetic Utilities of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine Hydrochloride
Physicochemical Profiling and Synthetic Utilities of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine Hydrochloride
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
In contemporary drug discovery, the pyrazole ring represents a privileged pharmacophore, frequently deployed in the design of kinase inhibitors, epigenetic modulators, and anti-inflammatory agents. 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1147233-82-6) is a highly versatile, bifunctional building block that elegantly bridges two distinct modes of reactivity. By combining a nucleophilic 4-amino group with an electrophilic 4-bromobenzyl moiety, this scaffold allows for orthogonal derivatization.
This whitepaper provides an in-depth analysis of the physicochemical properties of this compound, the mechanistic rationale behind its handling, and self-validating experimental protocols for its integration into complex active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Logic
Understanding the intrinsic properties of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine HCl is critical for predicting its behavior in both synthetic workflows and biological assays.
Quantitative Data Summary
| Property | Value | Causality & Experimental Implication |
| Chemical Formula | C₁₀H₁₁BrClN₃ | Represents the hydrochloride salt of the free base[1]. |
| Molecular Weight | 288.57 g/mol | Ideal low-molecular-weight starting material for fragment-based drug design (FBDD)[2]. |
| Physical State | Solid (Off-white) | The HCl salt form ensures a crystalline, easily weighable solid. |
| pKa (Predicted) | ~3.6 (Conjugate acid) | The lone pair on the C4-amine delocalizes into the electron-deficient pyrazole ring, significantly reducing basicity compared to aliphatic amines (pKa ~10)[3]. |
| Solubility | H₂O, DMSO, MeOH | The salt form provides excellent solubility in polar protic and aprotic solvents, facilitating homogeneous catalysis[4]. |
The Causality of the Hydrochloride Salt
Free 4-aminopyrazoles are notoriously electron-rich and prone to rapid air oxidation, often degrading into dark, insoluble polymeric mixtures upon prolonged exposure to light and ambient oxygen. The deliberate formulation of this building block as a hydrochloride salt protonates the exocyclic amine, effectively sequestering the lone pair and stabilizing the molecule against oxidative degradation. This dramatically extends the shelf-life and ensures batch-to-batch reproducibility in synthetic campaigns.
Orthogonal Reactivity Mapping
The strategic value of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine HCl lies in its orthogonal reactivity. The molecule possesses two distinct synthetic handles that can be manipulated independently without cross-interference.
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The 4-Amino Nucleophile: Despite its reduced nucleophilicity (due to resonance stabilization with the pyrazole core), the amine can be efficiently functionalized via amide coupling, reductive amination, or urea formation.
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The 4-Bromophenyl Electrophile: The carbon-bromine bond on the benzyl appendage is electronically insulated from the pyrazole ring by the methylene spacer. This makes it an ideal, predictable electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Orthogonal reactivity pathways of the bifunctional pyrazole scaffold.
Experimental Workflows (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that protocols must not only list steps but incorporate built-in validation checks. The following methodologies detail how to selectively address each functional group.
Protocol 1: Amide Coupling at the 4-Amino Position
Because the 4-amino group has a low pKa and reduced nucleophilicity, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics. We employ HATU , a highly reactive uronium-based coupling agent, to drive the reaction to completion.
Reagents:
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1-(4-Bromobenzyl)-1H-pyrazol-4-amine HCl (1.0 equiv)
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Target Carboxylic Acid (1.1 equiv)
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HATU (1.2 equiv)
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N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
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Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
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Base Liberation (Causality): Suspend the pyrazole HCl salt and the carboxylic acid in anhydrous DMF. Add DIPEA (3.0 equiv). Why 3.0 equivalents? One equivalent is required to neutralize the HCl salt and liberate the nucleophilic free base; the remaining two equivalents act as the general base for the HATU activation cycle.
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Activation: Add HATU in one portion at 0 °C. The solution typically turns yellow as the active OAt-ester forms.
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Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.
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Self-Validation Check (LC-MS): Sample 1 µL of the reaction mixture into 1 mL of MeCN. Analyze via LC-MS. The reaction is complete when the starting material mass (M+H = 252/254 for the free base) is fully consumed. Crucial validation: The product mass must retain the characteristic 1:1 bromine isotope doublet (M and M+2), confirming that the 4-bromobenzyl group remains intact and unreacted.
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Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position
Once the amine is protected or functionalized (or even using the free amine if the boronic acid is compatible), the 4-bromobenzyl group can be elaborated.
Reagents:
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Functionalized Pyrazole Bromide (1.0 equiv)
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Arylboronic Acid (1.5 equiv)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
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K₂CO₃ (3.0 equiv)
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1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)
Step-by-Step Methodology:
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Preparation: Combine the pyrazole bromide, arylboronic acid, and K₂CO₃ in the solvent mixture.
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Degassing (Causality): Sparge the mixture with Argon for 10 minutes. Why? Palladium(0) intermediates are highly susceptible to oxidation by dissolved O₂. Failure to degas will result in catalyst death (precipitation of palladium black) and low yields.
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Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂. Heat the mixture to 90 °C for 6 hours.
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Self-Validation Check (Isotope Disappearance): Monitor by LC-MS. The defining self-validation metric here is the disappearance of the bromine isotope pattern . The starting material exhibits a 1:1 doublet (79Br/81Br). The successful cross-coupled product will show a singular, dominant monoisotopic mass peak, proving the C-Br bond has been successfully cleaved and substituted.
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Workup: Filter through a pad of Celite to remove palladium residues, partition between EtOAc and water, and purify via silica gel chromatography.
Palladium-catalyzed Suzuki-Miyaura coupling cycle for the 4-bromobenzyl moiety.
Applications in Drug Discovery
The 4-aminopyrazole core is highly privileged. By utilizing 1-(4-Bromobenzyl)-1H-pyrazol-4-amine HCl, researchers can rapidly synthesize libraries of compounds targeting the ATP-binding pocket of kinases. The pyrazole nitrogens serve as critical hydrogen bond acceptors/donors to the kinase hinge region, while the benzyl linker directs the appended aryl groups into the hydrophobic DFG-out or DFG-in pockets, depending on the specific conformational target[5]. Furthermore, the orthogonal reactivity allows for late-stage diversification, a critical strategy in optimizing structure-activity relationships (SAR) and tuning pharmacokinetic properties like logP and aqueous solubility[4].
References
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PubChem. "1H-Pyrazolo[3,4-d]pyrimidin-4-amine." National Center for Biotechnology Information. [Link]
Sources
- 1. 1147233-82-6|1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-benzylpyrazol-4-amine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine|CAS 21683-30-7 [benchchem.com]
- 5. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
